molecular formula C11H13BrO B2405379 2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene CAS No. 1154340-74-5

2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene

Cat. No.: B2405379
CAS No.: 1154340-74-5
M. Wt: 241.128
InChI Key: RHDGNYKQJGTNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene is an organic compound with the molecular formula C11H13BrO. It is a brominated aromatic compound, which means it contains a bromine atom attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene has several applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene typically involves the bromination of 1-cyclopropylmethoxy-4-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2-hydroxy-1-cyclopropylmethoxy-4-methylbenzene or 2-amino-1-cyclopropylmethoxy-4-methylbenzene.

    Oxidation Reactions: Products include 2-bromo-1-cyclopropylmethoxy-4-methylbenzaldehyde.

    Reduction Reactions: Products include 1-cyclopropylmethoxy-4-methylbenzene.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene depends on its use in specific chemical reactions. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The bromine atom makes the benzene ring more reactive towards nucleophiles, facilitating various substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-cyclopropylmethoxy-1-methylbenzene
  • 2-Bromo-1-cyclopropylmethoxy-5-methylbenzene
  • 2-Bromo-1-cyclopropylmethoxy-3-methylbenzene

Uniqueness

2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene is unique due to the position of the bromine atom and the cyclopropylmethoxy group on the benzene ring. This specific arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-bromo-1-(cyclopropylmethoxy)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDGNYKQJGTNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Starting from commercially available 2-bromo-4-methyl-phenol and bromomethyl-cyclopropane the title compound is obtained as colorless oil after distillation at 5×10−3 mbar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.